molecular formula C13H19N3O2 B3346727 (4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone CAS No. 1233094-59-1

(4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No. B3346727
CAS RN: 1233094-59-1
M. Wt: 249.31 g/mol
InChI Key: BPNQKYIRLSMIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the formula C13H19N3O2 . It is a brown semi-solid substance .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its InChI Code: 1S/C18H28N4O2/c1-20-9-11-21(12-10-20)15-5-7-22(8-6-15)18(23)14-3-4-16(19)17(13-14)24-2/h3-4,13,15H,5-12,19H2,1-2H3 . The molecular weight is 332.45 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.44052 . It is a brown semi-solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the literature.

Safety and Hazards

The safety information available indicates that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+338) .

properties

IUPAC Name

(4-amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)13(17)10-3-4-11(14)12(9-10)18-2/h3-4,9H,5-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNQKYIRLSMIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725844
Record name (4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1233094-59-1
Record name (4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(4-Amino-3-methoxy-phenyl)-(4-methyl-piperazin-1-yl)-methanone was prepared in an analogous fashion to [(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone of Example 460c replacing [(S)-1-(3-Methoxy-4-nitro-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone with (3-Methoxy-4-nitro-phenyl)-(4-methyl-piperazin-1-yl)-methanone.
Name
[(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3-Methoxy-4-nitro-phenyl)-(4-methyl-piperazin-1-yl)-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

HATU (1179 mg, 3.10 mmol) was added to a solution of 4-amino-3-methoxybenzoic acid (461 mg, 2.76 mmol), DIPEA (1.24 mL, 7.12 mmol) and 1-methylpiperazine (230 mg, 2.30 mmol) in DMF (12 mL) and the reaction mixture was stirred for 18 hours. The reaction was partitioned between EtOAc and water. The organic phase was washed with saturated aqueous NaHCO3 solution, water, dried over Na2SO4 and concentrated in vacuo. The residue was purified by elution through an SCX-2 column to afford the title compound as brown oil (179 mg, 31%).
Name
Quantity
1179 mg
Type
reactant
Reaction Step One
Quantity
461 mg
Type
reactant
Reaction Step One
Name
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
31%

Synthesis routes and methods III

Procedure details

To a solution of Example 37A (9 g, 32 mmol) in methanol (100 mL) was added 10% palladium on carbon (1 g) and the mixture was stirred at ambient temperature under hydrogen for 8 hours. The mixture was filtered and the filtrate was concentrated to provide the title compound. MS: 250.2 (M+H+).
Name
solution
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.